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Compound of Interest

Compound Name: 2-(Phenoxymethyl)morpholine

Cat. No.: B066196

2-(Phenoxymethyl)morpholine is a heterocyclic compound featuring a morpholine ring linked
to a phenoxy group via an ether bond. The more complex derivative, (2R)-2-[(R)-(2-
ethoxyphenoxy)-phenylmethyllmorpholine, is widely known as Reboxetine, an antidepressant
that functions as a selective norepinephrine reuptake inhibitor.[1] The solubility of active
pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property
that profoundly influences their journey from the laboratory to clinical application.[2][3]
Understanding the solubility of 2-(phenoxymethyl)morpholine in various organic solvents is
paramount for several key aspects of drug development, including:

o Chemical Synthesis and Purification: Selecting appropriate solvents for reactions and
crystallization is crucial for achieving high yields and purity.

o Formulation Development: The choice of solvents or co-solvents is a cornerstone of creating
stable and bioavailable drug formulations.

e Preclinical and in vitro Studies: Accurate solubility data is essential for preparing stock
solutions and ensuring reliable results in biological assays.[4]

This guide will focus on the solubility of the 2-(phenoxymethyl)morpholine free base, while
also providing context from the more widely studied mesylate salt (Reboxetine mesylate).

Theoretical Framework for Solubility
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The principle of "like dissolves like" is the cornerstone of understanding solubility. This principle
is governed by the intermolecular forces between the solute (2-(phenoxymethyl)morpholine)
and the solvent molecules. The key structural features of 2-(phenoxymethyl)morpholine that
dictate its solubility are:

e The Morpholine Ring: This heterocyclic amine contains both an ether linkage (a hydrogen
bond acceptor) and a secondary amine (a hydrogen bond donor and acceptor). Morpholine
itself is miscible with a wide array of organic solvents, from polar to non-polar, including
water, acetone, benzene, ethanol, and methanol, which suggests a broad solubility profile for
its derivatives.[5][6][7][8][9][10]

o The Phenoxymethyl Group: The aromatic phenoxy group introduces a non-polar,
hydrophobic character to the molecule, while the ether linkage provides a site for hydrogen
bonding.

o Overall Polarity: The presence of both polar (amine, ether) and non-polar (phenyl ring)
moieties gives 2-(phenoxymethyl)morpholine a balanced polarity. Its predicted XLogP3
value of 1.2 indicates a degree of lipophilicity.[11]

The interplay of these features with the properties of the organic solvent determines the extent
of dissolution. Key solvent properties to consider include:

» Polarity and Dipole Moment: Solvents with a dipole moment can interact with the polar parts
of the 2-(phenoxymethyl)morpholine molecule.

» Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) can act as hydrogen bond
donors to the nitrogen and oxygen atoms of the morpholine ring. Aprotic solvents (e.g.,
acetone, ethyl acetate) can act as hydrogen bond acceptors.

» Van der Waals Forces: Non-polar solvents (e.g., hexane, toluene) will primarily interact with
the phenyl ring through weaker van der Waals forces.

A visual representation of these key intermolecular interactions is provided in the diagram
below.
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Caption: Key intermolecular forces influencing solubility.

Quantitative Solubility Data

While extensive quantitative solubility data for the free base of 2-(phenoxymethyl)morpholine
in a wide range of organic solvents is not readily available in the public domain, the data for its
mesylate salt (Reboxetine mesylate) offers valuable insights. It is important to note that the salt
form is generally more polar and thus expected to have different solubility characteristics
compared to the free base.
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2-
Phenoxymethyl)morpholi
Solvent Class Solvent ( v v p
ne Mesylate (Reboxetine)
Solubility (mg/mL)
Polar Protic Ethanol ~5[12]
Soluble (1.0 mg/mL as free
Methanol
base)[13]
Polar Aprotic Dimethyl Sulfoxide (DMSO) ~20[12]
Dimethylformamide (DMF) ~20[12]
Aqueous Buffer PBS (pH 7.2) ~10[12]

Note: The solubility values can be influenced by factors such as temperature, crystalline form of
the solute, and the presence of impurities.

Given the lack of public data for the free base, the following section provides a detailed
protocol for its experimental determination.

Experimental Determination of Solubility: A Step-by-
Step Protocol

The shake-flask method is a widely recognized and reliable technique for determining the
thermodynamic solubility of a compound.[14][15] The following protocol is a standardized
procedure that can be adapted for 2-(phenoxymethyl)morpholine.

Materials and Equipment

e 2-(Phenoxymethyl)morpholine (solid form)
o Selected organic solvents (analytical grade)
o Glass vials with screw caps

e Thermostatic shaker or incubator
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Analytical balance

Volumetric flasks and pipettes

Syringe filters (e.g., 0.22 um PTFE)

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-
Vis) or another suitable analytical instrument.

Experimental Workflow

The workflow for determining the solubility of a research compound is systematically outlined in
the diagram below.
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Caption: Experimental workflow for solubility determination.
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Step-by-Step Procedure

o Preparation of Saturated Solutions:

o Add an excess amount of solid 2-(phenoxymethyl)morpholine to several vials. A
sufficient excess ensures that a saturated solution is in equilibrium with the undissolved
solid.

o Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
o Securely cap the vials to prevent solvent evaporation.

» Equilibration:
o Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

o Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to
72 hours, depending on the compound and solvent. It is advisable to test multiple time
points to ensure equilibrium has been reached.[2]

o Sample Separation:

o Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for
a short period to let the solid settle.

o Carefully withdraw a sample of the supernatant using a syringe and immediately filter it
through a syringe filter to remove all undissolved particles.

e Analysis:

o Accurately dilute the filtered supernatant with a suitable solvent to a concentration within
the linear range of the analytical method.

o Analyze the concentration of 2-(phenoxymethyl)morpholine in the diluted sample using
a validated analytical method, such as HPLC.

o Prepare a calibration curve using standard solutions of known concentrations to quantify
the amount of dissolved compound.
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e Calculation:

o Calculate the original concentration in the undiluted filtrate, accounting for the dilution
factor. This value represents the solubility of 2-(phenoxymethyl)morpholine in the
specific solvent at the tested temperature.

Conclusion and Future Directions

This technical guide has provided a foundational understanding of the solubility of 2-
(phenoxymethyl)morpholine in organic solvents. While quantitative data for the free base is
not widely published, the provided theoretical framework, coupled with the detailed
experimental protocol, empowers researchers to generate a comprehensive solubility profile.
The known solubility of the mesylate salt and the high solubility of the parent morpholine
scaffold suggest that 2-(phenoxymethyl)morpholine is likely to be soluble in a range of polar
organic solvents.

For future work, the generation of a comprehensive, publicly available dataset of the solubility
of 2-(phenoxymethyl)morpholine free base in a diverse set of organic solvents would be of
great value to the scientific community. Additionally, the use of computational models such as
COSMO-RS or UNIFAC could provide valuable predictive insights to complement experimental
data and guide solvent selection in the early stages of research and development.[1][16]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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